![molecular formula C19H23N3O4 B2891299 4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034551-76-1](/img/structure/B2891299.png)
4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Description
4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as MMPCM, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, which included the use of 4-methoxybenzaldehyde, and showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Serotonin Receptor Antagonism
Research has been conducted on analogues of the compound for their potential as serotonin receptor antagonists. For instance, derivatives of the compound showed promise as 5-HT1A serotonin antagonists, with modifications leading to improved affinity and selectivity (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
HIV-1 Reverse Transcriptase Inhibition
The compound's analogues were also explored for their inhibition of HIV-1 reverse transcriptase. A variety of analogues showed significant potency in this application, leading to the development of new classes of non-nucleoside inhibitors (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Positron Emission Tomography (PET) Imaging
Studies have utilized derivatives of this compound for PET imaging, especially in researching the serotonergic neurotransmission (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
properties
IUPAC Name |
4-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-20-13-16(17(26-3)12-18(20)23)19(24)22-10-8-21(9-11-22)14-4-6-15(25-2)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSINRBHSILXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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